molecular formula C18H14N4S4 B2364879 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1334373-47-5

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2364879
CAS No.: 1334373-47-5
M. Wt: 414.58
InChI Key: AABBRALHQRPNPN-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound that features multiple thiazole rings. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a photocatalyst in covalent triazine frameworks, enhancing electron-hole separation and transfer capabilities . In biological systems, it may induce cell cycle arrest and apoptosis by modulating protein expression and mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine stands out due to its unique combination of thiazole rings and methylthio groups, which confer distinct electronic and optical properties

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines multiple heterocyclic rings, specifically benzothiazole and thiazole moieties. This structural complexity is believed to contribute to its diverse biological activities.

Property Details
Molecular Formula C₁₄H₁₃N₃OS₃
Molecular Weight 297.39 g/mol
CAS Number 1352999-57-5

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antibacterial and antifungal properties. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory conditions.
  • Antitumor Activity : Some studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Studies

In a study investigating the antimicrobial properties of benzothiazole derivatives, it was found that compounds structurally similar to this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 64 µg/mL depending on the specific bacterial strain tested .

Anti-inflammatory Research

Research has demonstrated that related compounds can significantly reduce inflammation in animal models. For instance, a study reported a decrease in paw edema in rats treated with benzothiazole derivatives compared to control groups. This suggests that the compound may hold promise as an anti-inflammatory agent.

Antitumor Activity

A notable case study involved the evaluation of a related benzothiazole compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells with an IC50 value of 15 µM . Such findings highlight the potential for further development into therapeutic agents for cancer treatment.

Case Studies

  • Case Study on Antibacterial Activity : A recent investigation into the antibacterial efficacy of benzothiazole derivatives revealed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values lower than traditional antibiotics.
  • Case Study on Anti-inflammatory Effects : In a controlled trial involving inflammatory bowel disease models in mice, treatment with this compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S4/c1-8-4-7-12-13(9(8)2)21-17(24-12)22-16-19-10-5-6-11-15(14(10)25-16)26-18(20-11)23-3/h4-7H,1-3H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBRALHQRPNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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